2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid
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Overview
Description
2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound with a molecular formula of C8H8N2O2S2 and a molecular weight of 228.29 g/mol . This compound features a thiazole ring fused with a thiophene ring and a carboxylic acid group, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Thiazole derivatives, which “2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid” is part of, are known to have a wide range of biological activities. They often interact with enzymes or receptors in the body, but the specific target can vary greatly depending on the exact structure of the compound .
Mode of Action
The mode of action of thiazole derivatives can also vary. For example, some thiazole derivatives are known to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. If the compound induces DNA double-strand breaks, for example, it could lead to cell cycle arrest and cell death .
Biochemical Analysis
Biochemical Properties
2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as xanthine oxidase, where it acts as an inhibitor . This interaction is crucial as it can modulate the activity of the enzyme, thereby influencing the metabolic pathways in which xanthine oxidase is involved. Additionally, this compound may interact with other proteins and biomolecules, affecting their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with xanthine oxidase can lead to changes in the levels of reactive oxygen species (ROS) within cells, thereby affecting oxidative stress and related signaling pathways . Furthermore, this compound may alter gene expression patterns by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of xanthine oxidase involves binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity . This inhibition can lead to a decrease in the production of uric acid and other metabolites. Additionally, the compound may influence other molecular targets, leading to changes in enzyme activity, protein stability, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard storage conditions . Its degradation products and long-term effects on cellular function need further investigation. In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, adverse effects such as toxicity and disruption of normal cellular functions have been observed. These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to purine metabolism. Its inhibition of xanthine oxidase affects the conversion of hypoxanthine to xanthine and xanthine to uric acid . This modulation of metabolic flux can lead to changes in metabolite levels and overall metabolic homeostasis. The compound may also interact with other enzymes and cofactors, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as cellular uptake mechanisms, binding affinity to proteins, and tissue-specific expression of transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which includes the cyclization of α-haloketones with thioamides . Another method is the Cook–Heilbron synthesis, which involves the reaction of α-haloketones with thiourea . These reactions typically require acidic or basic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. These reactions typically require specific solvents and temperature conditions to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives with different functional groups .
Scientific Research Applications
2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
Thiazole-5-carboxylic acid: A simpler analog with similar chemical properties.
2-Amino-thiazole: Contains an amino group instead of a dimethylamino group.
Thieno[2,3-d][1,3]thiazole: Lacks the carboxylic acid group but shares the fused ring structure.
Uniqueness
2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid is unique due to the presence of both a dimethylamino group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-10(2)8-9-6-4(14-8)3-5(13-6)7(11)12/h3H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABBWHGWPVGGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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